molecular formula C24H19F2NO2 B2450828 (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate CAS No. 338749-05-6

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate

Cat. No.: B2450828
CAS No.: 338749-05-6
M. Wt: 391.418
InChI Key: KNKPFWPHMRAHPE-SLEBQGDGSA-N
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Description

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of cytochrome P450 (CYP) enzyme inhibition. This sterically bulky, nitrogen-containing compound is structurally categorized as a cyclopropyl imine alkyl aryl ether derivative and is designed to act as a potent and selective mechanism-based inactivator. Its primary research application focuses on the targeted inhibition of specific CYP isoforms, such as CYP17A1 and CYP19A1 (aromatase), which are critical enzymes in steroid hormone biosynthesis pathways [https://pubmed.ncbi.nlm.nih.gov/24813828/]. The proposed mechanism of action involves the metabolic activation of the cyclopropane ring and the imine functional group by the heme iron of the CYP enzyme's active site. This activation leads to the formation of a highly reactive intermediate that forms a covalent adduct with the porphyrin ring of the enzyme's heme cofactor or with a nearby apoprotein residue, resulting in irreversible enzyme inactivation [https://pubmed.ncbi.nlm.nih.gov/24813828/]. This property makes it a valuable chemical tool for researchers investigating the structure-activity relationships of CYP inhibitors, studying steroidogenic pathways in cancer models (e.g., prostate and breast cancer), and developing novel therapeutic strategies aimed at halting the production of androgens and estrogens. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO2/c1-15-2-4-16(5-3-15)21-14-22(21)23(17-6-10-19(25)11-7-17)27-29-24(28)18-8-12-20(26)13-9-18/h2-13,21-22H,14H2,1H3/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKPFWPHMRAHPE-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)F)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate is a synthetic compound that exhibits a range of biological activities due to its unique structural features, including the presence of a cyclopropyl ring and fluorinated phenyl groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H15F2N
  • Molecular Weight : 287.30 g/mol
  • CAS Number : [Data not provided in search results]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of fluorine atoms in the structure is believed to enhance the compound's potency by increasing lipophilicity and modifying metabolic pathways, potentially leading to improved bioavailability and efficacy in tumor inhibition .
  • Neurochemical Effects
    • Research has suggested that cyclopropane derivatives can influence neurotransmitter systems, particularly through modulation of serotonin receptors. Compounds with fluorinated phenyl groups have shown promise as selective agonists for 5-HT2 receptors, which are implicated in mood regulation and various neuropsychiatric disorders .
  • Anti-inflammatory Properties
    • The structural characteristics of this compound may also confer anti-inflammatory effects. Cyclopropane derivatives have been reported to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterase type IV (PDE4), which plays a role in regulating inflammatory responses .
  • Receptor Modulation : The compound may modulate receptor activity, particularly at serotonin receptors, influencing neurotransmission and potentially providing antidepressant effects .
  • Metabolic Activation : The metabolism of fluorinated compounds often leads to reactive intermediates that can bind covalently to macromolecules, contributing to their antiproliferative activity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
NeurochemicalModulation of serotonin receptors
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study investigating similar cyclopropane derivatives reported significant reductions in tumor cell viability in vitro, correlating with increased expression of apoptotic markers. These findings suggest that the compound may induce programmed cell death in malignant cells through a mechanism involving mitochondrial dysfunction and oxidative stress .
  • Neuropharmacological Effects : In animal models, compounds structurally related to this compound demonstrated antidepressant-like effects in behavioral tests, indicating potential utility in treating mood disorders .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various receptors and enzymes. Key areas of interest include:

  • Antagonistic Properties : Similar compounds have shown potential as antagonists for neurokinin-1 (NK1) receptors, which are involved in pain and anxiety modulation.
  • Enzyme Inhibition : The structure suggests potential inhibition of enzymes linked to inflammatory pathways, indicating possible applications in treating inflammatory diseases.

In Vitro Studies

Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, such as:

  • Mia PaCa-2 and PANC-1 Cell Lines : Related cyclopropyl compounds have shown promising antitumor activity against these pancreatic cancer cell lines.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of similar compounds:

  • NK1 Receptor Antagonists : Studies have indicated that these compounds can reduce symptoms of dyspepsia and improve gastrointestinal motility.

Case Studies

  • Synthesis and Biological Evaluation : A 2024 study explored the synthesis of related cyclopropyl compounds, emphasizing the role of substituent variations in modulating receptor affinity and selectivity.
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of structurally similar compounds, showcasing their ability to modulate cytokine release in chronic inflammatory disease models.

Comparison of Biological Activities

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. This highlights the importance of specific functional groups in enhancing or diminishing pharmacological effects.

CompoundActivity TypeReference
Compound AAntagonist (NK1)Study 2024
Compound BEnzyme InhibitorStudy 2023
Compound CCytotoxic (Cancer)Study 2022

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The ester group in the molecule undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Pathway :

(Z)-Ester+H2OH+or OH(Z)-4-Fluorobenzoic Acid+Alcohol Byproduct\text{(Z)-Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{(Z)-4-Fluorobenzoic Acid} + \text{Alcohol Byproduct}

Conditions :

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux (80–100°C) .

  • Basic Hydrolysis : Aqueous NaOH (1–3 M) at 50–70°C .

Key Observations :

  • The electron-withdrawing fluorine substituent on the benzoate accelerates hydrolysis compared to non-fluorinated esters .

  • Stability in biological matrices (e.g., plasma) is limited due to esterase activity .

Reduction of the Methylideneamino Group

The C=N bond in the methylideneamino group can be reduced to form a secondary amine.
Reaction Pathway :

(Z)-Imine+H2Pd/C or PtO2Saturated Amine\text{(Z)-Imine} + \text{H}_2 \xrightarrow{\text{Pd/C or PtO}_2} \text{Saturated Amine}

Conditions :

  • Catalytic hydrogenation (1–3 atm H₂) with Pd/C or Adams catalyst (PtO₂) in ethanol or THF .

  • Borane complexes (e.g., BH₃·THF) under inert atmospheres .

Key Observations :

  • Stereoselectivity depends on the cyclopropane ring’s rigidity, favoring retention of configuration .

Electrophilic Aromatic Substitution (EAS) on Fluorophenyl Rings

The 4-fluorophenyl and 4-methylphenyl groups undergo regioselective substitution.

Reaction TypeReagents/ConditionsPosition SelectivityReference
Nitration HNO₃/H₂SO₄, 0–5°CMeta to fluorine
Sulfonation H₂SO₄/SO₃, 50°CPara to methyl group
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃, RTOrtho to cyclopropane

Key Observations :

  • Fluorine directs incoming electrophiles to meta positions, while methyl groups activate para positions .

  • Steric hindrance from the cyclopropane ring reduces reactivity at adjacent positions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under thermal or acidic conditions.

Reaction Pathways :

  • Acid-Catalyzed Ring Opening :

Cyclopropane+H+Linear Alkene+Byproducts\text{Cyclopropane} + \text{H}^+ \rightarrow \text{Linear Alkene} + \text{Byproducts}

  • Proceeds via carbocation intermediates, leading to allylic fluorides .

  • Thermal Decomposition :

  • At >150°C, cyclopropane cleaves to form 1,3-dienes (confirmed via TGA/DSC studies) .

Key Observations :

  • Ring-opening is suppressed in the presence of electron-withdrawing groups (e.g., fluorine) .

Radical Reactions

The cyclopropane and aromatic systems participate in radical-mediated processes:

Reaction TypeInitiatorsProductsReference
Photochlorination Cl₂/hνChlorinated derivatives
Polymerization AIBN (azobisisobutyronitrile)Cross-linked polymers

Key Observations :

  • Radical stability is enhanced by conjugation with the fluorophenyl system .

Suzuki-Miyaura Coupling

The methylphenylcyclopropyl moiety can act as a boronate precursor in cross-coupling reactions.
Example :

Boronate Ester+Aryl HalidePd(PPh3)4Biaryl Product\text{Boronate Ester} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}

Conditions :

  • Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with K₂CO₃ in THF/H₂O .

Key Applications :

  • Used in synthesizing derivatives for pharmaceutical testing .

Stability Under Oxidative Conditions

The compound resists oxidation at the cyclopropane ring but undergoes degradation at the methylideneamino group:

  • Oxidizing Agents : KMnO₄, CrO₃, or mCPBA.

  • Products : Nitroso intermediates and ketones .

Q & A

Q. What synthetic routes are recommended for synthesizing (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate, and what parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation via [2+1] cycloaddition, followed by Schiff base condensation. Critical parameters include:
  • Temperature control : Cyclopropanation requires precise temperature (e.g., 0–5°C) to minimize side reactions .
  • Catalyst selection : Transition metal catalysts (e.g., Cu or Rh complexes) improve stereoselectivity for the Z-isomer .
  • Reaction time : Extended stirring (>24 hrs) during imine formation enhances yield but risks hydrolysis .
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the Z-isomer .

Q. Which spectroscopic techniques are essential for characterizing the cyclopropane ring and Z-configuration?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). Coupling constants (J = 4–6 Hz) confirm cyclopropane geometry .
  • ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm. NOE experiments differentiate Z/E isomers by spatial proximity of aromatic protons .
  • FT-IR : A strong C=N stretch (~1640 cm⁻¹) confirms imine formation .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based or HPLC methods to test inhibition of target enzymes (e.g., kinases or proteases) at varying concentrations (1 nM–100 µM) .
  • Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK-293 or HeLa) to assess IC₅₀ values .
  • Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can flow chemistry techniques be optimized for the continuous synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize residence time, temperature, and reagent stoichiometry. For example, a 2³ factorial design can identify interactions between flow rate (0.5–2 mL/min), temperature (20–60°C), and catalyst loading .
  • Inline Monitoring : Integrate FT-IR or UV sensors for real-time reaction tracking, enabling rapid adjustment of parameters .
  • Scale-Up : Use segmented flow systems to prevent clogging during cyclopropane formation .

Q. How can computational methods predict the stability of the Z-isomer under varying pH conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-311+G**) to model protonation states and tautomerization barriers. Solvent effects (e.g., water) are modeled using PCM .
  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (pH 1–14) to assess conformational stability over 100 ns trajectories .
  • QSPR Models : Corrogate experimental solubility data with computed descriptors (e.g., logP, polar surface area) to predict pH-dependent stability .

Q. What strategies resolve contradictions between computational predictions and experimental solubility data?

  • Methodological Answer :
  • Data Reconciliation :

Purity Verification : Reanalyze compound purity via HPLC (>98%) to exclude impurities affecting solubility .

Polymorph Screening : Use X-ray diffraction to identify crystalline forms with varying solubility profiles .

Force Field Refinement : Adjust partial charges in MD simulations using experimental solubility as a constraint .

  • Experimental Validation : Conduct parallel shake-flask experiments at multiple pH levels, comparing results with QSPR predictions .

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